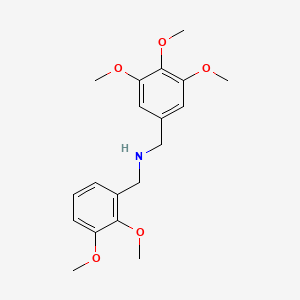![molecular formula C18H22FNO2 B3862907 (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3862907.png)
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine
Overview
Description
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine, also known as 2C-E, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has gained popularity in recent years due to its potent psychoactive effects.
Mechanism of Action
The exact mechanism of action of (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is not fully understood, but it is believed to act primarily on the serotonin system in the brain. (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has some affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine are complex and can vary depending on the dose and individual. At lower doses, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine can produce mild psychedelic effects, such as altered perception, mood enhancement, and increased creativity. At higher doses, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine can produce intense psychedelic effects, such as profound alterations in perception, ego dissolution, and mystical experiences. However, it is important to note that these effects can also be accompanied by negative side effects, such as anxiety, paranoia, and physical discomfort.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise investigation of the role of this receptor in various physiological and behavioral processes. However, one limitation of using (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is its potential for abuse and recreational use, which can complicate the interpretation of results and ethical considerations.
Future Directions
There are several potential future directions for research on (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine. One area of interest is its potential as a treatment for depression and anxiety disorders, which could be investigated further in clinical trials. Another area of interest is its potential as a tool for investigating the neural basis of consciousness and altered states of consciousness. Additionally, further research could explore the potential therapeutic applications of other phenethylamine compounds, such as 2C-B and 2C-I, which have similar chemical structures and psychoactive effects.
In conclusion, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine is a synthetic psychedelic compound that has been studied for its potential therapeutic applications and as a tool for investigating the neural basis of consciousness. Its potent effects on the serotonin system make it a valuable tool for scientific research, but its potential for abuse and recreational use must also be considered. Further research could shed light on its potential therapeutic applications and contribute to our understanding of the brain and consciousness.
Scientific Research Applications
(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has been used in various scientific research studies to investigate its potential therapeutic applications. One study found that (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has antidepressant-like effects in mice, suggesting its potential as a treatment for depression. Another study found that (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has anxiolytic effects, reducing anxiety-like behaviors in rats. Additionally, (2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for its potential as a treatment for addiction, with promising results in reducing cocaine self-administration in rats.
properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-2-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-13-17(21-2)9-6-15(18(13)22-3)12-20-11-10-14-4-7-16(19)8-5-14/h4-9,20H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWOJHKBOPAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxy-3-methylbenzyl)-2-(4-fluorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)

![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)

![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)

![2-[2-(4-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862887.png)
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)

![N-[2-(acetylamino)-3-(1,3-benzodioxol-5-yl)acryloyl]phenylalanine](/img/structure/B3862901.png)

